2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
The compound “2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . Pyrazines and pyridazines fused to 1,2,3-triazoles are a set of heterocycles obtained through a variety of synthetic routes .
Synthesis Analysis
The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]pyrazine core. This core is fused with a 4-bromophenyl group at the 7-position and a 3-methoxybenzyl group at the 2-position .Scientific Research Applications
Synthesis and Evaluation for Inotropic Activities
A study described the synthesis of compounds with a core structure related to [1,2,4]triazolo and pyrazine families, targeting the development of potent positive inotropic agents. The research highlighted the potential of these compounds in modulating heart muscle contractions, with several showing significant activity compared to a standard drug, Milrinone. This indicates the potential therapeutic applications of such compounds in cardiovascular diseases (Jing-Yuan Li et al., 2008).
Anticancer and Antimicrobial Properties
Another study focused on the discovery of [1,2,4]triazolo derivatives with promising in vitro anticoronavirus and antitumoral activity. These compounds were synthesized and evaluated for their ability to inhibit tubulin polymerization, highlighting their potential in antiviral and cancer therapy applications (Parameshwara Chary Jilloju et al., 2021).
Antimicrobial Activities of Triazole Derivatives
Further research into new 1,2,4-triazole derivatives demonstrated antimicrobial activities against various microorganisms. This study underlines the significance of such compounds in developing new antibiotics or antifungal agents, showcasing the broad spectrum of biological activities that these chemical structures can offer (H. Bektaş et al., 2007).
Bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles
Another investigation into condensed bridgehead nitrogen heterocyclic systems revealed the synthesis and bioactivity evaluation of s-Triazolo[3,4-b][1,3,4]thiadiazoles, indicating their antibacterial, antifungal, and antitubercular activities. This supports the potential use of these compounds in addressing various infectious diseases (M. Shiradkar & R. Kale, 2006).
Future Directions
Properties
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O4/c1-31-17-4-2-3-14(11-17)12-23-18(28)13-27-21(30)26-10-9-25(20(29)19(26)24-27)16-7-5-15(22)6-8-16/h2-11H,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYHQXULYCHQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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